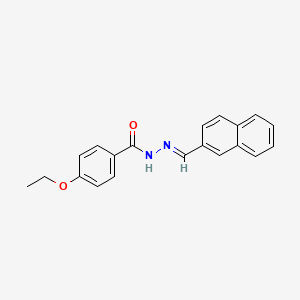

4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethoxy-N’-(2-naphthylmethylene)benzohydrazide is a chemical compound with the linear formula C22H21N3O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of 4-ethoxy-N’-(2-naphthylmethylene)benzohydrazide is characterized by a linear formula of C22H21N3O3 . The molecular weight of this compound is 375.431 .Aplicaciones Científicas De Investigación

Crystalline Covalent Organic Frameworks : Hydrazone bonds, similar to those in 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide, have been used to create new types of covalent organic frameworks (COFs). These COFs, such as COF-42 and COF-43, are highly crystalline, chemically and thermally stable, and feature permanent porosity. They expand the scope of possibilities for porous materials (Uribe-Romo et al., 2011).

Fluorescent Amino Acid Derivatives : Compounds related to 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide have been used to create fluorescent analogs of haptens and amino acids. These compounds exhibit intense and pH-sensitive emission bands, which might be useful for monitoring cellular compartments of different pH (Kóczán et al., 2001).

Oxovanadium(V) Complexes : Hydrazone ligands, similar in structure to 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide, have been used to synthesize oxovanadium(V) complexes. These complexes have shown effective catalytic properties for sulfoxidation reactions (Wang et al., 2013).

Electrochemical Reduction of α-NH-Quinones : Studies have shown the importance of hydrogen bonding in the electrochemical reduction of α-NH-quinones, which are structurally related to 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide. This research can lead to insights into the control of protonation steps in such chemical processes (Macías-Ruvalcaba et al., 2004).

Determination of EROD Activity by PAHs : The study of the ethoxy resorufin dealkylase (EROD) inducing potency of polycyclic aromatic hydrocarbons (PAHs) can provide insights into the biological activity of related compounds (Bosveld et al., 2002).

Synthesis and Characterization in Organic Chemistry : Various derivatives of benzohydrazide, a compound structurally similar to 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide, have been synthesized and characterized, providing useful insights into their chemical properties and potential applications (El‐Gammal et al., 2021).

Propiedades

IUPAC Name |

4-ethoxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-2-24-19-11-9-17(10-12-19)20(23)22-21-14-15-7-8-16-5-3-4-6-18(16)13-15/h3-14H,2H2,1H3,(H,22,23)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSDYXPSXIKRJT-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)

![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)

![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)

![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)